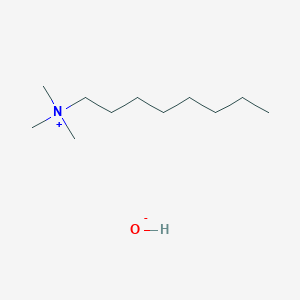
Octyltrimethylammonium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyltrimethylammonium hydroxide is a quaternary ammonium compound with the chemical formula C11H27NO. It is commonly used as a surfactant and phase transfer catalyst in various chemical reactions. The compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, making it a valuable tool in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyltrimethylammonium hydroxide can be synthesized through the quaternization of trimethylamine with octyl bromide, followed by ion exchange to replace the bromide ion with a hydroxide ion. The reaction typically involves the following steps:
Quaternization: Trimethylamine is reacted with octyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is carried out at elevated temperatures (around 60-80°C) to form octyltrimethylammonium bromide.
Ion Exchange: The resulting octyltrimethylammonium bromide is then subjected to ion exchange using a hydroxide ion source, such as sodium hydroxide or an ion exchange resin, to replace the bromide ion with a hydroxide ion, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through multiple purification steps, including recrystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Octyltrimethylammonium hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the product would be the corresponding alkylated compound.
Wissenschaftliche Forschungsanwendungen
Octyltrimethylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: The compound is used in the preparation of biological samples for electron microscopy, where it helps in the fixation and staining of samples.
Industry: this compound is used in the production of zeolites and other porous materials, where it acts as a structure-directing agent.
Wirkmechanismus
The mechanism of action of octyltrimethylammonium hydroxide involves its ability to act as a surfactant and phase transfer catalyst. The compound’s quaternary ammonium structure allows it to interact with both hydrophilic and hydrophobic molecules, facilitating the transfer of reactants between different phases. This property is particularly useful in organic synthesis, where it can enhance the efficiency and yield of reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium hydroxide: Another quaternary ammonium compound with similar phase transfer catalytic properties.
Cetyltrimethylammonium bromide: A surfactant with a longer alkyl chain, commonly used in biological and industrial applications.
Uniqueness
Octyltrimethylammonium hydroxide is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a phase transfer catalyst and surfactant in various applications.
Eigenschaften
Molekularformel |
C11H27NO |
|---|---|
Molekulargewicht |
189.34 g/mol |
IUPAC-Name |
trimethyl(octyl)azanium;hydroxide |
InChI |
InChI=1S/C11H26N.H2O/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
STYCVOUVPXOARC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)C.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
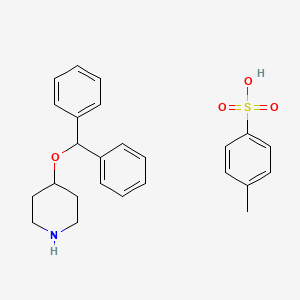
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)

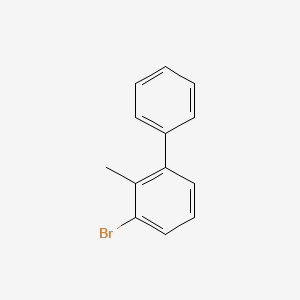

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
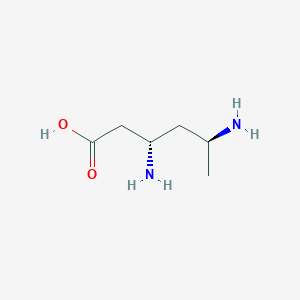
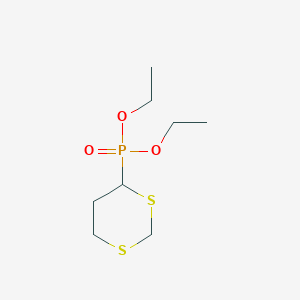
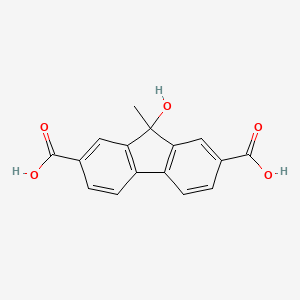
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
